4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide
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Overview
Description
4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide typically involves the condensation of 4-oxo-3(4H)-quinazolinone with N-phenethylbenzamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
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Step 1: Synthesis of 4-oxo-3(4H)-quinazolinone
- Starting materials: Anthranilic acid and formamide.
- Reaction conditions: Heating the mixture at elevated temperatures to form the quinazolinone core.
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Step 2: Condensation with N-phenethylbenzamide
- Starting materials: 4-oxo-3(4H)-quinazolinone and N-phenethylbenzamide.
- Reaction conditions: The mixture is heated in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards of purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide can be compared with other similar compounds, such as:
4-oxo-3(4H)-quinazolinone: The core structure of the compound, which serves as a precursor for the synthesis of various derivatives.
N-phenethylbenzamide: Another key component of the compound, which contributes to its unique chemical properties.
Quinazolinone derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C23H19N3O2 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(4-oxoquinazolin-3-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H19N3O2/c27-22(24-15-14-17-6-2-1-3-7-17)18-10-12-19(13-11-18)26-16-25-21-9-5-4-8-20(21)23(26)28/h1-13,16H,14-15H2,(H,24,27) |
InChI Key |
BJUIQDYWAHGSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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